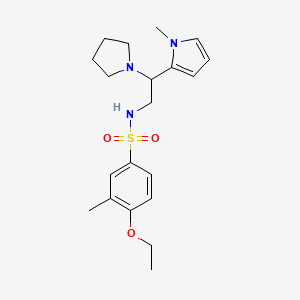
4-ethoxy-3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-ethoxy-3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into similar benzenesulfonamide derivatives, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the condensation of sulfonamide groups with various aromatic or heteroaromatic aldehydes. For instance, the synthesis of a pyridine-based benzenesulfonamide was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Similarly, electrochemical oxidation has been used to prepare metal complexes with benzenesulfonamide ligands . These methods suggest that the synthesis of the compound may also involve a multi-step process, potentially including condensation and oxidation steps to introduce the ethoxy, methyl, pyrrol, and pyrrolidinyl groups.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal and molecular structure of benzenesulfonamide derivatives . The molecular structure is crucial for understanding the interaction of the compound with biological targets. For example, the crystal structure of a Schiff base benzenesulfonamide revealed the existence of enol-imine tautomerism, which is significant for its photochromic and thermochromic properties . This suggests that the molecular structure of "this compound" would also be important for its biological activity and could be studied using similar techniques.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including the formation of metal complexes and Schiff bases . These reactions are often driven by the nucleophilic properties of the sulfonamide nitrogen and the electrophilic characteristics of the aldehyde or metal ions. The presence of additional functional groups in the compound of interest may lead to a diverse range of chemical behaviors, potentially including interactions with enzymes or receptors in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, can be predicted using computational methods like Density Functional Theory (DFT) . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compound. For instance, the ADMET profile, which includes absorption, distribution, metabolism, excretion, and toxicity, can be computationally predicted to assess the potential of a compound as a drug candidate . The compound "this compound" would likely have its own unique set of physical and chemical properties that could be similarly analyzed.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis of Methylbenzenesulfonamide CCR5 Antagonists : Methylbenzenesulfonamide derivatives have been synthesized, showing potential as CCR5 antagonists, which are crucial in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Antibacterial Activity
- Antibacterial Activity of Arylazopyrazole Pyrimidone Compounds : Compounds related to 4-ethoxy-3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Photodynamic Therapy Applications
- Use in Photodynamic Therapy for Cancer Treatment : New zinc phthalocyanines substituted with benzenesulfonamide derivatives show promise in photodynamic therapy applications for cancer treatment, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and photostability (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Metal Coordination
- Potential Ligands for Metal Coordination : Studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have explored their molecular and supramolecular structures, highlighting their potential as ligands in metal coordination (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Electrochemical Synthesis
- Electrochemical Synthesis in Complex Formation : Bis{4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide} complexes of copper(II) and nickel(II) were prepared by electrochemical oxidation, emphasizing the electrochemical synthesis route for complex formation (Mari´a L. Dura´n, Jose A. Garci´a-Va´zquez, J. Romero, Alfonso Castin˜eiras, A. Sousa, A. D. Garnovskii, D. A. Garnovskii, 1997).
Spectroscopic and Photophysical Properties
- Photophysical and Photochemical Properties : The spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units have been investigated, showing potential for applications in photocatalytic applications (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2022).
UV Protection and Antimicrobial Applications
- UV Protection and Antimicrobial Applications : Thiazole azodyes containing sulfonamide moiety have been designed for UV protection and antimicrobial treatments of cotton fabrics, demonstrating a practical application in textile industry (H. Mohamed, B. F. Abdel-Wahab, H. Fahmy, 2020).
Propriétés
IUPAC Name |
4-ethoxy-3-methyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-4-26-20-10-9-17(14-16(20)2)27(24,25)21-15-19(23-12-5-6-13-23)18-8-7-11-22(18)3/h7-11,14,19,21H,4-6,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGDRLFTOQXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2504492.png)
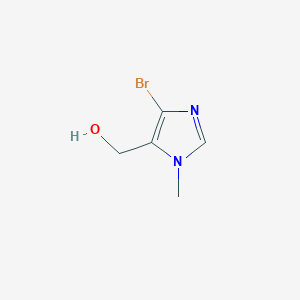
![2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2504496.png)

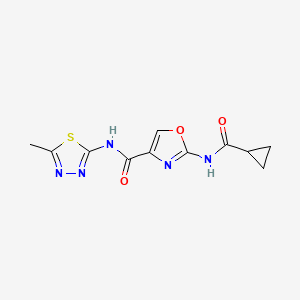
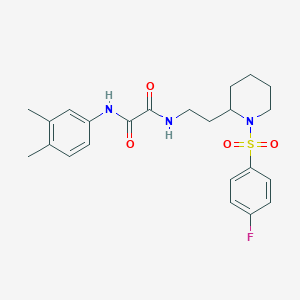

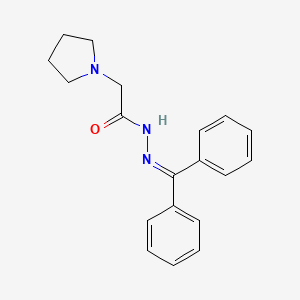
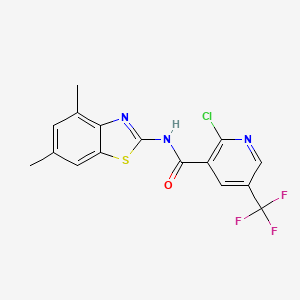
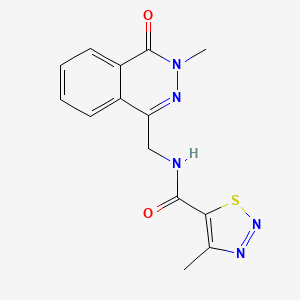
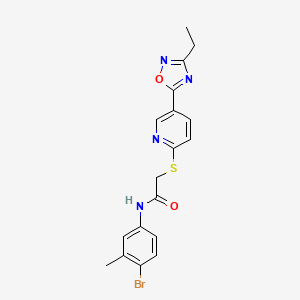
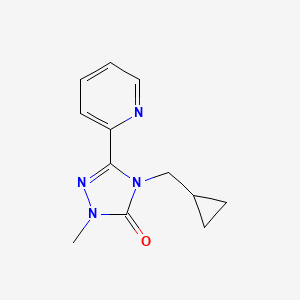
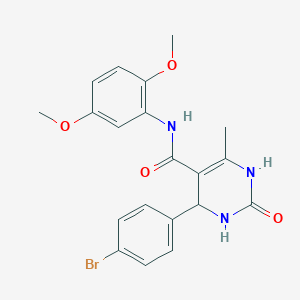
![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)